molecular formula C10H12OS B590539 4-(Methyl)thiochroman-4-ol CAS No. 79454-13-0

4-(Methyl)thiochroman-4-ol

Cat. No.: B590539
CAS No.: 79454-13-0
M. Wt: 180.265
InChI Key: HWCYHQIQXHWFOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methyl)thiochroman-4-ol can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl)thiochroman-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted thiochroman-4-ol derivatives.

Scientific Research Applications

4-(Methyl)thiochroman-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methyl)thiochroman-4-ol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, thiochroman-4-one derivatives have shown significant antileishmanial activity, possibly through inhibition of key enzymes or disruption of cellular processes in the parasite .

Comparison with Similar Compounds

4-(Methyl)thiochroman-4-ol can be compared with other similar compounds, such as:

    Thiochroman-4-one: Similar structure but lacks the hydroxyl group at the 4-position.

    Chroman-4-one: Oxygen-containing analog with a similar bicyclic structure.

    Thiochromone: Contains a double bond between C-2 and C-3, unlike thiochroman-4-ol.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-2,3-dihydrothiochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYHQIQXHWFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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